2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid
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Overview
Description
2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid is a complex organic compound that features a benzimidazole core with ethylsulfanyl and sulfonic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid typically involves multiple steps. One common method involves the alkylation of benzimidazole derivatives with ethylsulfanylpropyl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The sulfonic acid group can be introduced via sulfonation reactions using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are often employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to remove the sulfonic acid group.
Substitution: The benzimidazole core can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-sulfonated benzimidazole derivatives.
Substitution: Nitrobenzimidazole, halobenzimidazole derivatives.
Scientific Research Applications
2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules. The ethylsulfanyl groups may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-({[3-(Methylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid
- 2-({[3-(Propylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid
- 2-({[3-(Butylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid
Uniqueness
2-({[3-(Ethylsulfanyl)propyl]sulfanyl}methyl)-1H-benzimidazole-6-sulfonic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
667430-62-8 |
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Molecular Formula |
C13H18N2O3S3 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-(3-ethylsulfanylpropylsulfanylmethyl)-3H-benzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C13H18N2O3S3/c1-2-19-6-3-7-20-9-13-14-11-5-4-10(21(16,17)18)8-12(11)15-13/h4-5,8H,2-3,6-7,9H2,1H3,(H,14,15)(H,16,17,18) |
InChI Key |
DVGNPUAHENTCBY-UHFFFAOYSA-N |
Canonical SMILES |
CCSCCCSCC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
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